molecular formula C11H9BrFN3OS B6706834 N-(4-bromo-2-fluoro-3-methylphenyl)-4-methylthiadiazole-5-carboxamide

N-(4-bromo-2-fluoro-3-methylphenyl)-4-methylthiadiazole-5-carboxamide

Cat. No.: B6706834
M. Wt: 330.18 g/mol
InChI Key: HGQFABCGFWKSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluoro-3-methylphenyl)-4-methylthiadiazole-5-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities and is often explored in medicinal chemistry.

Properties

IUPAC Name

N-(4-bromo-2-fluoro-3-methylphenyl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFN3OS/c1-5-7(12)3-4-8(9(5)13)14-11(17)10-6(2)15-16-18-10/h3-4H,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGQFABCGFWKSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)NC(=O)C2=C(N=NS2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluoro-3-methylphenyl)-4-methylthiadiazole-5-carboxamide typically involves the reaction of 4-bromo-2-fluoro-3-methylaniline with 4-methylthiadiazole-5-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluoro-3-methylphenyl)-4-methylthiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, potentially altering its electronic properties and biological activity.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a palladium catalyst.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the thiadiazole ring.

Scientific Research Applications

N-(4-bromo-2-fluoro-3-methylphenyl)-4-methylthiadiazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-bromo-2-fluoro-3-methylphenyl)-4-methylthiadiazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in cancer research, it may inhibit key enzymes or signaling pathways that are crucial for cancer cell survival and proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-2-fluoro-3-methylphenyl)-4-methylthiadiazole-5-carbohydrazide
  • N-(4-bromo-2-fluoro-3-methylphenyl)-4-methylthiadiazole-5-carboxylic acid

Uniqueness

N-(4-bromo-2-fluoro-3-methylphenyl)-4-methylthiadiazole-5-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.